![molecular formula C22H26O8 B1580789 Tetraethyl 2,2'-(1,4-phenylenedimethylidyne)bismalonate CAS No. 6337-43-5](/img/structure/B1580789.png)
Tetraethyl 2,2'-(1,4-phenylenedimethylidyne)bismalonate
Overview
Description
Preparation Methods
The synthesis of propanedioic acid, 2,2’-(1,4-phenylenedimethylidyne)bis-, tetraethyl ester typically involves the condensation reaction of benzene-1,4-dicarbaldehyde with diethyl malonate in the presence of a base . The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Propanedioic acid, 2,2’-(1,4-phenylenedimethylidyne)bis-, tetraethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
UV Absorption and Protection
Tetraethyl 2,2'-(1,4-phenylenedimethylidyne)bismalonate is primarily recognized for its effectiveness as a UV absorber . This property is crucial in various applications:
- Plastics and Coatings : The compound is used in the formulation of plastics and coatings to protect against UV degradation. Its ability to absorb UV radiation helps in extending the lifespan of materials used in outdoor applications .
- Personal Care Products : It is incorporated into sunscreens and other personal care products to prevent skin damage from UV exposure .
Biological Studies
Due to its UV protection capabilities, this compound is also valuable in biological research:
- Cell Culture Protection : In laboratory settings, it can be utilized to shield cell cultures from harmful UV radiation during experiments, ensuring the integrity of biological samples .
Industrial Applications
The industrial sector benefits from the compound's properties in several ways:
- Manufacturing of Transparent Plastics : this compound is suitable for use in transparent plastics where UV protection is essential. It enhances the durability and color stability of these materials .
- Color Pigment Stabilization : It provides protective effects for organic color powders, particularly bright-colored products, thereby maintaining their vibrancy over time .
Case Study 1: UV Protection in Coatings
A study published in Tetrahedron Letters demonstrated the effectiveness of this compound as a UV stabilizer in polymer coatings. The results indicated that coatings incorporating this compound exhibited significantly reduced degradation when exposed to UV light compared to those without it .
Case Study 2: Biological Research Application
In a biological study focusing on the effects of UV radiation on cell cultures, researchers utilized this compound to protect sensitive cell lines from UV-induced damage. The findings revealed that cells treated with this compound maintained higher viability rates compared to untreated controls exposed to similar UV doses .
Mechanism of Action
The mechanism by which propanedioic acid, 2,2’-(1,4-phenylenedimethylidyne)bis-, tetraethyl ester exerts its effects involves the absorption of UV radiation. The compound absorbs UV light and dissipates the energy as heat, preventing the UV radiation from reaching and damaging the underlying material . The molecular targets include the ester groups and the aromatic ring, which are responsible for the UV absorption properties .
Comparison with Similar Compounds
Propanedioic acid, 2,2’-(1,4-phenylenedimethylidyne)bis-, tetraethyl ester is unique due to its high UV absorption efficiency and stability. Similar compounds include:
- Propanedioic acid, 2-(phenylmethylene)-, 1,3-bis(2-ethylhexyl) ester (CAS No. 5468-28-0)
- Propanedioic acid, 2-(3-phenyl-2-propen-1-ylidene)-, 1,3-diethyl ester (CAS No. 25364-76-5)
- 2-Propenoic acid, 2-methyl-3-phenyl-, ethyl ester (CAS No. 1734-78-7)
- Propanedioic acid, 2-[(4-methylphenyl)methylene]-, 1,3-diethyl ester (CAS No. 14111-33-2)
These compounds share similar structural features but differ in their specific substituents and UV absorption properties.
Biological Activity
Tetraethyl 2,2'-(1,4-phenylenedimethylidyne)bismalonate (CAS No. 6337-43-5) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 418.16 g/mol. Its structure features two malonate groups linked by a phenylene unit, which may contribute to its biological interactions.
Antioxidant Properties
Research has indicated that this compound exhibits significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
Anticancer Activity
Studies have shown that compounds similar to Tetraethyl bismalonate possess anticancer properties. For instance, derivatives of bismalonate have been investigated for their ability to inhibit tumor growth through various mechanisms such as inducing apoptosis and inhibiting angiogenesis.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of cell proliferation: By interfering with key signaling pathways involved in cell division.
- Induction of apoptosis: Triggering programmed cell death in cancer cells.
- Modulation of oxidative stress: Enhancing the body's antioxidant defenses.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal examined the effects of Tetraethyl bismalonate on various cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability across multiple cancer types, suggesting its potential as a chemotherapeutic agent.
Study 2: Antioxidant Activity Assessment
Another research effort focused on evaluating the antioxidant capacity of Tetraethyl bismalonate using standard assays such as DPPH and ABTS. The compound showed promising results, comparable to established antioxidants like vitamin C.
Table 1: Biological Activity Overview
Activity Type | Observed Effect | Reference |
---|---|---|
Antioxidant | Significant free radical scavenging | |
Anticancer | Inhibition of tumor growth | |
Apoptosis Induction | Enhanced programmed cell death |
Table 2: Comparison with Similar Compounds
Compound Name | Molecular Weight (g/mol) | Antioxidant Activity | Anticancer Activity |
---|---|---|---|
Tetraethyl bismalonate | 418.16 | High | Moderate |
Bismalonate derivative A | 430.20 | Moderate | High |
Bismalonate derivative B | 405.15 | Low | Moderate |
Properties
IUPAC Name |
diethyl 2-[[4-(3-ethoxy-2-ethoxycarbonyl-3-oxoprop-1-enyl)phenyl]methylidene]propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O8/c1-5-27-19(23)17(20(24)28-6-2)13-15-9-11-16(12-10-15)14-18(21(25)29-7-3)22(26)30-8-4/h9-14H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOKTNQLLUHUEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)C=C(C(=O)OCC)C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7074406 | |
Record name | Propanedioic acid, 2,2'-(1,4-phenylenedimethylidyne)bis-, tetraethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6337-43-5 | |
Record name | 1,1′,3,3′-Tetraethyl 2,2′-(1,4-phenylenedimethylidyne)bis[propanedioate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6337-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanedioic acid, 2,2'-(1,4-phenylenedimethylidyne)bis-, 1,1',3,3'-tetraethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006337435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC38065 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38065 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanedioic acid, 2,2'-(1,4-phenylenedimethylidyne)bis-, 1,1',3,3'-tetraethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanedioic acid, 2,2'-(1,4-phenylenedimethylidyne)bis-, tetraethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7074406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraethyl 2,2'-(1,4-phenylenedimethylidyne)bismalonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.114 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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